molecular formula C6H13ClNOP B14625531 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane CAS No. 54608-29-6

2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane

Katalognummer: B14625531
CAS-Nummer: 54608-29-6
Molekulargewicht: 181.60 g/mol
InChI-Schlüssel: OGDKYKHSBLDYLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is an organophosphorus compound that features a unique oxazaphosphinane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane typically involves the reaction of a suitable phosphine precursor with an appropriate chloroalkylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxazaphosphinane ring. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization techniques .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its stability and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

54608-29-6

Molekularformel

C6H13ClNOP

Molekulargewicht

181.60 g/mol

IUPAC-Name

2-chloro-3-propan-2-yl-1,3,2-oxazaphosphinane

InChI

InChI=1S/C6H13ClNOP/c1-6(2)8-4-3-5-9-10(8)7/h6H,3-5H2,1-2H3

InChI-Schlüssel

OGDKYKHSBLDYLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCOP1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.